molecular formula C23H17NO5 B14136609 2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]-N-phenylacetamide CAS No. 929972-74-7

2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]-N-phenylacetamide

Cat. No.: B14136609
CAS No.: 929972-74-7
M. Wt: 387.4 g/mol
InChI Key: XQALEHBRSZXQEN-UHFFFAOYSA-N
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Description

2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]-N-phenylacetamide is a complex organic compound that belongs to the class of flavonoids Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]-N-phenylacetamide typically involves multiple steps. One common method starts with the preparation of the chromen-4-one core, followed by the introduction of the hydroxy and phenyl groups. The final step involves the formation of the acetamide linkage. Reaction conditions often include the use of solvents like dichloromethane or acetonitrile, and catalysts such as acids or bases to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as distillation and solvent extraction are commonly employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. Reaction conditions often involve controlled temperatures and specific solvents to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]-N-phenylacetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]-N-phenylacetamide involves its interaction with various molecular targets and pathways. It is known to modulate the activity of enzymes and receptors involved in oxidative stress, inflammation, and cell proliferation. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and upregulate antioxidant enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]-N-phenylacetamide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its specific structure allows for targeted interactions with molecular pathways involved in oxidative stress and inflammation, making it a promising candidate for therapeutic applications .

Properties

CAS No.

929972-74-7

Molecular Formula

C23H17NO5

Molecular Weight

387.4 g/mol

IUPAC Name

2-(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxy-N-phenylacetamide

InChI

InChI=1S/C23H17NO5/c25-18-11-17(28-14-22(27)24-16-9-5-2-6-10-16)12-21-23(18)19(26)13-20(29-21)15-7-3-1-4-8-15/h1-13,25H,14H2,(H,24,27)

InChI Key

XQALEHBRSZXQEN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OCC(=O)NC4=CC=CC=C4)O

Origin of Product

United States

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